3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Description
Properties
CAS No. |
36861-60-6 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-prop-2-enylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-5-8-10(14)12-9-6-3-4-7-13(9)11(8)15/h2-4,6-8H,1,5H2 |
InChI Key |
YBYUUGZKHZSIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)N=C2C=CC=CN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Aminopyridine and Malonic Acid Derivatives
A classical method involves the reaction of 2-aminopyridine with malonic acid bis(2,4,6-trichlorophenyl) ester under heating conditions in solvents like acetone. This reaction facilitates ring closure to form the pyrido[1,2-a]pyrimidine-2,4-dione core with high yields (up to 98%). The key step is nucleophilic attack of the amino group on an activated malonic acid derivative, followed by cyclization and dehydration.
Alkylation to Introduce the Prop-2-en-1-yl Substituent
The allyl group (prop-2-en-1-yl) at the 3-position is typically introduced via N-alkylation or C-alkylation of the pyrido-pyrimidine core. This can be achieved by reacting the core heterocycle with allyl halides (e.g., allyl bromide or chloride) under basic conditions. The reaction conditions often involve:
- Use of a suitable base (e.g., potassium carbonate or sodium hydride)
- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Controlled temperature to optimize substitution and minimize side reactions
This alkylation step is usually performed after the formation of the core bicyclic system to ensure regioselectivity at the 3-position.
Detailed Synthetic Procedure Example
Based on related pyrido-pyrimidine syntheses and alkylation strategies, a representative preparation method for 3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione can be outlined as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminopyridine + Malonic acid bis(2,4,6-trichlorophenyl) ester, acetone, heating | Cyclization to form pyrido[1,2-a]pyrimidine-2,4-dione core | 90-98 |
| 2 | Allyl bromide, K2CO3, DMF, room temperature to 60°C | N-alkylation at 3-position introducing prop-2-en-1-yl group | 75-85 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure final compound | — |
Note: Yields are indicative based on analogous literature syntheses of pyrido[1,2-a]pyrimidine derivatives.
Alternative Synthetic Routes and Catalytic Methods
One-Pot Multi-Component Reactions
Recent advances include one-pot, three-component syntheses of related pyrido- and pyrrolo-pyrimidine derivatives using catalysts such as tetrabutylammonium bromide (TBAB) in ethanol at mild temperatures (~50 °C). These methods combine arylglyoxals, aminouracil derivatives, and barbituric acid derivatives to rapidly assemble polyfunctionalized fused heterocycles with high yields and operational simplicity. Although this method is more common for pyrrolo[2,3-d]pyrimidines, it demonstrates the potential for efficient ring construction that could be adapted for pyrido[1,2-a]pyrimidine systems.
Reductive Alkylation for N-Substitution
In related pyrido[2,3-d]pyrimidine systems, reductive alkylation using formaldehyde and sodium cyanoborohydride has been employed to introduce methyl groups on nitrogen atoms selectively. Analogous approaches could be adapted for allyl substituents by using appropriate aldehydes or allyl equivalents under reductive conditions.
Spectral and Analytical Data Supporting Preparation
Upon synthesis, the compound is characterized by:
- [^1H NMR](pplx://action/followup) : Signals corresponding to the allyl group vinyl protons typically appear between 5.0 and 6.0 ppm, while aromatic and heterocyclic protons resonate in the 7.0–9.0 ppm range.
- [^13C NMR](pplx://action/followup) : Carbonyl carbons of the dione appear downfield (~160–180 ppm), with allylic carbons resonating between 110 and 140 ppm.
- IR Spectroscopy : Characteristic carbonyl stretching bands at ~1680–1700 cm⁻¹ confirm the dione functionality.
- Mass Spectrometry (LC-MS) : Molecular ion peaks consistent with the molecular weight (expected ~202 g/mol for the allyl-substituted compound).
These data confirm the successful formation and substitution of the pyrido[1,2-a]pyrimidine-2,4-dione core.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 2-aminopyridine + activated malonic acid esters | Heating in acetone or ethanol | High yield, straightforward | Requires activated esters |
| N-Alkylation with allyl halides | Allyl bromide, base (K2CO3), DMF, mild heating | Regioselective allyl introduction | Possible side reactions if uncontrolled |
| One-pot multi-component synthesis | Aminouracil derivatives, arylglyoxals, TBAB catalyst, ethanol, 50 °C | Rapid, mild conditions, high yield | May need adaptation for allyl substitution |
| Reductive alkylation | Aldehydes/allyl equivalents, NaBH3CN, acidic medium | Selective N-alkylation | Requires careful control of reduction |
The preparation of This compound primarily involves the initial construction of the pyrido[1,2-a]pyrimidine-2,4-dione core via condensation of 2-aminopyridine with malonic acid derivatives, followed by allyl group introduction through controlled alkylation reactions. Modern synthetic approaches also explore one-pot catalytic methods and reductive alkylation strategies to enhance efficiency and selectivity. Analytical characterization confirms the structure and purity of the final compound, supporting the robustness of these preparation methods.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The allyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the allyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate promising anticancer properties, with IC50 values indicating strong inhibition of cancer cell proliferation. Specifically, compounds derived from pyrido[1,2-a]pyrimidine structures have been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, revealing substantial cytotoxicity with IC50 values as low as 0.57 μM for MCF-7 cells and 0.99 μM for HepG2 cells .
Mechanisms of Action
The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis and inhibition of cell cycle progression. The presence of specific functional groups in the pyrido[1,2-a]pyrimidine structure contributes to its interaction with biological targets such as enzymes involved in DNA synthesis and repair, thereby disrupting cancer cell growth.
Synthesis and Derivative Development
Synthesis Techniques
The synthesis of 3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves multi-step organic reactions including cyclization and functional group transformations. For example, starting materials such as 2(1H)pyridone undergo hydrolysis and alkylation to yield the desired pyrido[1,2-a]pyrimidine derivatives. Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times .
Derivative Exploration
The exploration of various derivatives has led to the identification of compounds with enhanced biological activity. For instance, modifications at the nitrogen or carbon positions can significantly alter the pharmacological properties of the parent compound. A series of novel pyrido[1,2-a]pyrimidine derivatives have been synthesized and screened for their anticancer properties, with several exhibiting notable activity against multiple cancer cell lines .
Cosmetic Applications
Skin Care Formulations
Beyond anticancer applications, this compound has potential in cosmetic formulations due to its bioactive properties. The compound can be incorporated into skin care products aimed at improving skin health and appearance by leveraging its antioxidant and anti-inflammatory effects. Research into the formulation principles indicates that such compounds can enhance the efficacy of topical applications by improving skin penetration and stability .
Case Studies
Mechanism of Action
The mechanism of action of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine-dione Derivatives
Key Findings:
Phenyl Group: Aromatic substituents like phenyl improve π-π interactions with hydrophobic pockets in proteins, making these derivatives potent urease inhibitors (e.g., IC50 values < 10 μM) . Methyl Group: Methyl substitution at C8 (as in 8-methyl-3-phenyl derivatives) reduces metabolic degradation, enhancing bioavailability .
Structural Rigidity vs. Flexibility: Cyclopenta-fused derivatives (e.g., 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione) exhibit conformational rigidity, which correlates with higher antioxidant activity due to stabilized radical intermediates . In contrast, non-fused derivatives like the target compound show greater synthetic versatility for functionalization .
Agrochemical vs. Pharmaceutical Applications: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (e.g., 1,3,5-trimethyl derivatives) are optimized for herbicidal activity via proto-porphyrinogen oxidase (PPO) inhibition, with docking scores < -8 kcal/mol . Pyrido[1,2-a]pyrimidine-2,4(3H)-diones are more commonly explored for antimicrobial and anticancer applications .
Biological Activity
3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes diverse research findings related to its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound is characterized by a pyrido[1,2-a]pyrimidine core with a prop-2-en-1-yl substituent. The synthesis of similar derivatives often involves cyclization reactions and modifications of existing pyridopyrimidine frameworks. For instance, recent studies have reported various synthetic routes leading to novel derivatives with enhanced biological profiles .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example:
- Cytotoxicity : Compounds derived from the pyrido[1,2-a]pyrimidine scaffold showed IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, compounds have been shown to downregulate ERK1/2 signaling pathways, which are frequently activated in tumors . This suppression leads to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the pyrido[1,2-a]pyrimidine structure can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Often increases potency against cancer cells |
| Variation in substituent size | Affects binding affinity and selectivity for targets |
These insights are critical for guiding the design of new derivatives with improved efficacy and reduced toxicity .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on MCF-7 Cells : A recent study demonstrated that this compound induced apoptosis in MCF-7 cells through ROS production and ERK pathway inhibition. The results indicated a significant decrease in cell viability at concentrations as low as 5 µM .
- In Vivo Studies : Animal models have shown that derivatives of this compound can inhibit tumor growth effectively without significant adverse effects on normal tissues. These findings support further development as a potential therapeutic agent .
Q & A
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., PARP-1)?
- Methodology :
- Molecular docking : Use AutoDock Vina with PARP-1 crystal structures (PDB: 4UND) to model binding poses .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
